molecular formula C9H9ClF3N B12849408 (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine

(1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine

Cat. No.: B12849408
M. Wt: 223.62 g/mol
InChI Key: KYUYUWMJUPLGNK-QMMMGPOBSA-N
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Description

(S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylbenzaldehyde and trifluoroacetaldehyde.

    Formation of Intermediate: The aldehyde groups undergo a condensation reaction to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the production of the (S)-enantiomer.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with different stereochemistry.

    4-Chloro-3-methylphenylamine: Lacks the trifluoromethyl group.

    2,2,2-Trifluoroethylamine: Lacks the chloro-substituted phenyl ring.

Uniqueness

(S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the combination of its trifluoromethyl group and chloro-substituted phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

(1S)-1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9ClF3N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m0/s1

InChI Key

KYUYUWMJUPLGNK-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C(F)(F)F)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)N)Cl

Origin of Product

United States

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